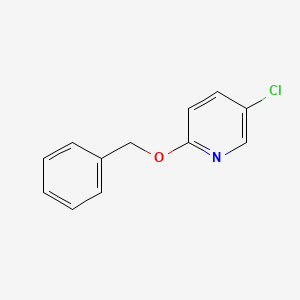

2-(Benzyloxy)-5-chloropyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial building blocks for a wide array of more complex molecules. researchgate.netnih.govmdpi.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, make it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under forcing conditions. nih.govnumberanalytics.com This reactivity profile allows for the regioselective introduction of various functional groups, making pyridine derivatives versatile intermediates in synthetic chemistry. nih.govnih.gov The development of novel and efficient methods for the synthesis and functionalization of pyridines remains an active area of research, driven by the constant demand for new molecules with specific biological or material properties. researchgate.netresearchgate.net

Importance of Benzyloxy and Halogenated Pyridine Moieties in Chemical Scaffolds

The incorporation of benzyloxy and halogen substituents onto a pyridine ring significantly influences the molecule's chemical and physical properties. The benzyloxy group, often used as a protecting group for hydroxyl functionalities, can also modulate the lipophilicity and electronic nature of the pyridine scaffold. Its presence can direct the regioselectivity of further reactions and can be a key structural element for biological activity. ontosight.ai

Halogenated pyridines are particularly valuable as synthetic intermediates. nih.goveurekalert.orgkubikat.org The carbon-halogen bond serves as a reactive handle for a variety of transformations, most notably cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are powerful tools for forming new carbon-carbon bonds. numberanalytics.com The type of halogen (fluoro, chloro, bromo, or iodo) and its position on the pyridine ring dictate the reactivity, with different halogens offering distinct advantages for specific synthetic strategies. rsc.org For instance, chloro-substituents are often favored for their balance of reactivity and stability. The combination of a benzyloxy group and a halogen on the same pyridine ring creates a multifunctional scaffold with broad potential for further elaboration into complex target molecules.

Research Significance and Objectives for 2-(Benzyloxy)-5-chloropyridine

The compound 2-(Benzyloxy)-5-chloropyridine is a prime example of a disubstituted pyridine that combines the features of both a benzyloxy ether and a halogenated aromatic ring. This specific arrangement of substituents makes it a valuable intermediate in medicinal chemistry and organic synthesis. researchgate.net The chlorine atom at the 5-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse molecular fragments. nih.gov Simultaneously, the benzyloxy group at the 2-position influences the electronic properties of the ring and can be a key pharmacophoric element or a precursor to a hydroxyl group through debenzylation. researchgate.net

Research focused on 2-(Benzyloxy)-5-chloropyridine and related structures aims to explore its synthetic utility in constructing novel molecular architectures. A primary objective is to develop efficient and selective methods for its synthesis and subsequent functionalization. d-nb.inforesearchgate.net Furthermore, the derivatives synthesized from this scaffold are often evaluated for their potential biological activities, contributing to the discovery of new therapeutic agents. ontosight.aiontosight.aisciencepublishinggroup.com The study of its reactivity, spectroscopic properties, and applications provides valuable insights for the design and synthesis of new functional molecules.

Physicochemical Properties of 2-(Benzyloxy)-5-chloropyridine

| Property | Value |

| CAS Number | 215437-47-1 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol sigmaaldrich.com |

| IUPAC Name | 2-(benzyloxy)-5-chloropyridine sigmaaldrich.com |

| InChI Key | SXOVMWQGOMWDHU-UHFFFAOYSA-N sigmaaldrich.com |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl (B1604629) group and the pyridine ring. The benzylic CH₂ protons would likely appear as a singlet. The protons of the phenyl ring would appear in the aromatic region, as would the three protons on the substituted pyridine ring, each with a distinct chemical shift and coupling pattern due to their positions relative to the nitrogen atom and the substituents.

¹³C NMR: The carbon NMR spectrum would display twelve distinct signals, corresponding to each carbon atom in the molecule, assuming no accidental equivalence. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms appearing at lower field.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 219, with a characteristic isotopic pattern (M+2) at m/z 221 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the benzyl group or the chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-O ether stretching, C-Cl stretching, and various C-H and C=C/C=N aromatic stretching and bending vibrations.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVMWQGOMWDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 5 Chloropyridine

Strategies for Regioselective Installation of Benzyloxy and Chloro Substituents on the Pyridine (B92270) Core

The arrangement of the benzyloxy group at the C-2 position and the chloro group at the C-5 position of the pyridine ring necessitates careful consideration of the reactivity and directing effects of these substituents and the pyridine nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for the synthesis of 2-(benzyloxy)-5-chloropyridine. This approach typically involves the displacement of a halide at an electron-deficient pyridine ring by a nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the α (C-2/C-6) and γ (C-4) positions.

A common and direct method for the synthesis of 2-(benzyloxy)-5-chloropyridine is the reaction of 2,5-dichloropyridine with a benzyl (B1604629) alkoxide. In this reaction, one of the chlorine atoms is displaced by the benzyloxy group.

The reaction proceeds by the nucleophilic attack of a benzyloxide anion, typically generated from benzyl alcohol and a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH), on the 2,5-dichloropyridine ring. The choice of solvent and temperature can influence the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield (%) |

| 2,5-Dichloropyridine | Benzyl Alcohol | NaH | DMF | Room Temp. to 80 °C | 2-(Benzyloxy)-5-chloropyridine | Not specified |

| 2,5-Dichloropyridine | Benzyl Alcohol | KOH | Toluene (B28343) | Reflux | 2-(Benzyloxy)-5-chloropyridine | Not specified |

In 2,5-dichloropyridine, two positions are available for nucleophilic attack: C-2 and C-5. The regioselectivity of the substitution is a critical aspect of this synthesis. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which activates the α-position (C-2) for nucleophilic attack more than the β-position (C-5). This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C-2 position through resonance.

Computational studies on related dichloropyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes are often larger at the positions α to the ring nitrogen, indicating a higher susceptibility to nucleophilic attack. This electronic effect generally leads to a high degree of regioselectivity, favoring the formation of the 2-substituted product.

While comprehensive competitive selectivity studies for the reaction of 2,5-dichloropyridine with benzyloxide are not extensively detailed in the available literature, the general principles of SNAr on pyridine rings strongly suggest a preference for substitution at the C-2 position.

Electrophilic Halogenation and Benzylation Pathways

An alternative strategy involves introducing the substituents in a different order, for instance, by first preparing 2-benzyloxypyridine and then introducing the chlorine atom at the 5-position via electrophilic halogenation.

The benzyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine ring itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Electrophilic chlorination of 2-benzyloxypyridine would require harsh conditions and would likely lead to a mixture of products, with potential for substitution on the benzyl ring as well. Direct benzylation of 5-chloro-2-hydroxypyridine is another possibility, following a Williamson ether synthesis protocol.

Currently, there is limited specific literature detailing the successful and high-yielding synthesis of 2-(benzyloxy)-5-chloropyridine through electrophilic halogenation of 2-benzyloxypyridine.

Multistep Synthetic Routes from Readily Available Pyridine Precursors

Multistep syntheses offer greater flexibility and control over the introduction of substituents. A plausible route starts from more readily available pyridine derivatives.

One such pathway could begin with 2-amino-5-chloropyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The resulting 5-chloro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 5-chloro-2-pyridone) can then be benzylated using benzyl bromide or benzyl chloride in the presence of a base. This reaction, a variation of the Williamson ether synthesis, would yield the desired 2-(benzyloxy)-5-chloropyridine.

Illustrative Multistep Route:

Diazotization of 2-amino-5-chloropyridine: 2-amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

Hydrolysis to 5-chloro-2-hydroxypyridine: The diazonium salt is then hydrolyzed by heating in an aqueous solution to produce 5-chloro-2-hydroxypyridine.

Benzylation of 5-chloro-2-hydroxypyridine: The 5-chloro-2-hydroxypyridine is treated with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, followed by reaction with benzyl bromide to form the ether linkage.

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 2-Amino-5-chloropyridine | 1. NaNO₂, HCl 2. H₂O, Δ | 5-Chloro-2-hydroxypyridine | 1. K₂CO₃ 2. Benzyl bromide | 2-(Benzyloxy)-5-chloropyridine |

This table outlines a feasible synthetic pathway based on established organic reactions.

Another multistep approach involves the initial alkoxylation of 2-chloropyridine with an alcohol, followed by chlorination. For example, 2-chloropyridine can be reacted with an alcohol under basic conditions to form a 2-alkoxypyridine. Subsequent chlorination can then introduce the chlorine atom at the 5-position to yield a 2-alkoxy-5-chloropyridine google.com. While this has been described for other alkoxy groups, it provides a template for the synthesis of the benzyloxy analogue.

Catalytic Methodologies in 2-(Benzyloxy)-5-chloropyridine Synthesis

Modern synthetic strategies for the formation of the aryl ether bond in 2-(benzyloxy)-5-chloropyridine predominantly rely on transition metal catalysis. Palladium and copper complexes have proven to be particularly effective in facilitating the coupling of an aryl halide (such as 2,5-dichloropyridine) with an alcohol (benzyl alcohol).

Palladium-Catalyzed Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, stand as a powerful tool for the formation of carbon-heteroatom bonds. The synthesis of aryl ethers via this methodology involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

The general mechanism for the Buchwald-Hartwig C-O coupling reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is generated in situ from a palladium precursor. This is followed by the coordination of the alcohol and subsequent deprotonation by the base to form a palladium alkoxide intermediate. The final step is reductive elimination, which yields the desired aryl ether product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote both the oxidative addition and reductive elimination steps.

While specific optimization data for the synthesis of 2-(Benzyloxy)-5-chloropyridine is not extensively detailed in publicly available literature, studies on similar heteroaryl systems provide valuable insights. For instance, the coupling of heteroaryl halides has been shown to be highly dependent on the ligand and palladium source.

Copper-Mediated Synthetic Transformations

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol or alcohol. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, significant advancements have led to the development of milder, more efficient protocols using catalytic amounts of copper salts, often in the presence of a ligand.

The mechanism of the Ullmann-type C-O coupling is thought to involve the formation of a copper(I) alkoxide species, which then undergoes reaction with the aryl halide. The use of ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and facilitate the reaction under more moderate conditions.

For the synthesis of 2-(benzyloxy)-5-chloropyridine, a copper-catalyzed approach would involve the reaction of 2,5-dichloropyridine or 2-bromo-5-chloropyridine with benzyl alcohol in the presence of a copper(I) salt, a base, and potentially a ligand. Studies on the amination of 2-halopyridines, a closely related transformation, have demonstrated the efficacy of copper(I) iodide as a catalyst.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of both palladium- and copper-catalyzed syntheses of 2-(benzyloxy)-5-chloropyridine are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, base, catalyst system, and temperature.

Solvent Effects on Reaction Efficiency and Selectivity

Table 1: Illustrative Solvent Effects in a Model Palladium-Catalyzed Heteroaryl Etherification The following data is representative of general trends observed in Buchwald-Hartwig type reactions and is not specific to the synthesis of 2-(Benzyloxy)-5-chloropyridine.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 85 |

| 2 | 1,4-Dioxane | 78 |

| 3 | DMF | 65 |

| 4 | THF | 50 |

Role of Bases and Catalysts in Reaction Protocols

The choice of base is critical for the deprotonation of the alcohol nucleophile, a key step in the catalytic cycle. In Buchwald-Hartwig reactions, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. For Ullmann-type reactions, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed. The strength and solubility of the base can have a profound effect on the reaction rate and yield.

The catalyst system, comprising a metal precursor and a ligand, is the heart of the transformation. For palladium-catalyzed reactions, common precursors include Pd(OAc)₂ and Pd₂(dba)₃, paired with phosphine ligands like XPhos, SPhos, or BINAP. In copper-catalyzed systems, CuI is a frequently used precursor, and ligands such as 1,10-phenanthroline can accelerate the reaction.

Table 2: Illustrative Effect of Base and Ligand in a Model Palladium-Catalyzed Etherification The following data is representative of general trends observed in Buchwald-Hartwig type reactions and is not specific to the synthesis of 2-(Benzyloxy)-5-chloropyridine.

| Entry | Ligand | Base | Yield (%) |

|---|---|---|---|

| 1 | XPhos | NaOtBu | 92 |

| 2 | SPhos | NaOtBu | 88 |

| 3 | BINAP | NaOtBu | 75 |

| 4 | XPhos | K₃PO₄ | 65 |

| 5 | XPhos | Cs₂CO₃ | 89 |

Temperature and Pressure Influence on Reaction Progression

Temperature is a critical parameter that directly influences the rate of reaction. Catalytic C-O coupling reactions are typically conducted at elevated temperatures to overcome activation energy barriers. For Buchwald-Hartwig reactions, temperatures often range from 80 to 110 °C. Traditional Ullmann reactions required temperatures upwards of 200 °C, but modern ligand-accelerated protocols can often be performed at temperatures between 100 and 140 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition of reactants and products. Pressure is generally not a critical parameter for these reactions unless volatile reactants or solvents are used, in which case a sealed reaction vessel may be necessary to maintain the desired concentration and prevent evaporation.

Table 3: Illustrative Influence of Temperature in a Model Copper-Catalyzed Etherification The following data is representative of general trends observed in Ullmann-type reactions and is not specific to the synthesis of 2-(Benzyloxy)-5-chloropyridine.

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 80 | 45 |

| 2 | 100 | 75 |

| 3 | 120 | 88 |

| 4 | 140 | 85 (slight decomposition observed) |

Scalability Considerations for 2-(Benzyloxy)-5-chloropyridine Production

The transition from laboratory-scale synthesis to large-scale industrial production of 2-(Benzyloxy)-5-chloropyridine presents a unique set of challenges and considerations. While specific process development data for this compound is not extensively published, an analysis of the synthetic routes for its precursors, particularly 2-amino-5-chloropyridine and other substituted chloropyridines, offers critical insights into the potential hurdles and optimization strategies for scalable manufacturing.

A primary concern in the industrial synthesis of chloropyridine derivatives is the management of reaction conditions and reagents to ensure safety, cost-effectiveness, and high purity of the final product. For instance, the synthesis of the key intermediate, 2-amino-5-chloropyridine, often involves strongly acidic media to achieve selective mono-chlorination and prevent the formation of di-chloro by-products. google.com While effective at a lab scale, the use of large volumes of strong acids like concentrated sulfuric acid or hydrochloric acid on an industrial scale necessitates robust infrastructure to handle corrosive materials and manage the significant heat generated during the reaction and subsequent neutralization steps. google.com The large quantities of acidic waste produced also pose a considerable environmental and cost challenge for disposal and treatment. google.com

Furthermore, some established laboratory methods for similar transformations are not directly transferable to a large-scale industrial setting. For example, the conversion of a 2-methoxypyridine to a 2-chloropyridine under "Vilsmeier-Haack conditions" involves large amounts of dimethylformamide, which leads to the generation of substantial wastewater during work-up, making it less suitable for industrial production. google.com

To address these scalability challenges, process optimization is crucial. This includes exploring alternative, less hazardous reagents and solvent systems, developing continuous flow processes to improve heat and mass transfer, and implementing efficient product purification techniques to remove impurities and by-products. The goal is to develop a robust, safe, and economically viable manufacturing process that can consistently produce high-purity 2-(Benzyloxy)-5-chloropyridine on an industrial scale.

Table 1: Key Considerations for Scalable Synthesis of 2-(Benzyloxy)-5-chloropyridine Precursors

| Consideration | Laboratory Scale Approach | Industrial Scale Challenge | Potential Solution |

| Reaction Medium | Use of strong acids (e.g., H₂SO₄, HCl) for selective chlorination. google.com | Handling of corrosive materials, significant exotherms, and large volumes of acidic waste. google.com | Development of milder, catalytic systems or use of solid acid catalysts. |

| Chlorinating Agent | Use of various chlorinating agents, including chlorine gas. google.com | Safety and handling of toxic and corrosive gases like chlorine. google.com | Utilization of safer, alternative chlorinating agents or in-situ generation of the active species. |

| By-product Formation | Formation of di-chlorinated species can be managed through careful control of stoichiometry. google.com | Difficult to control on a large scale, leading to purification challenges and yield loss. | Optimization of reaction conditions (temperature, addition rate) and development of more selective catalysts. |

| Solvent and Waste | Use of solvents like dimethylformamide which can lead to significant wastewater. google.com | Environmental impact and cost of treating large volumes of solvent-contaminated wastewater. | Selection of greener solvents, solvent recycling, or development of solvent-free reaction conditions. |

| Process Type | Typically batch processes. | Batch processes can have limitations in heat and mass transfer, and safety concerns. | Implementation of continuous flow reactors for better control, safety, and efficiency. |

Reactivity and Chemical Transformations of 2 Benzyloxy 5 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. In 2-(benzyloxy)-5-chloropyridine, this electronic property dictates the reactivity at both the C2 and C5 positions.

Reactivity at the Chloro Position (C5)

Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the chloride. The general reactivity trend for SNAr on pyridines suggests that reactions with potent nucleophiles proceed under milder conditions. For instance, the presence of an additional strong electron-withdrawing group, such as a nitro group, on the pyridine ring would significantly increase the reactivity at the chloro position. nih.gov

Table 1: Representative SNAr Reactions at the C5 Position

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Ammonia (B1221849) | NaNH₂, liq. NH₃ | 2-(Benzyloxy)-5-aminopyridine |

| Piperidine | K₂CO₃, DMF, Heat | 2-(Benzyloxy)-5-(piperidin-1-yl)pyridine |

| Sodium Methoxide | NaOMe, MeOH, Reflux | 2-(Benzyloxy)-5-methoxypyridine |

| Sodium Thiophenoxide | NaSPh, DMF | 2-(Benzyloxy)-5-(phenylthio)pyridine |

This table presents plausible transformations based on established SNAr reactivity of chloropyridines. Specific experimental data for 2-(benzyloxy)-5-chloropyridine may vary.

Reactivity at the Benzyloxy Position (C2) and Potential for Rearrangement

The C2 position is highly activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen. While the benzyloxy group is a less conventional leaving group than a halide, its displacement is feasible under certain conditions. Generally, alkoxy groups are poorer leaving groups than chlorine in SNAr reactions. nih.gov However, protonation of the ether oxygen under acidic conditions or activation with Lewis acids can enhance its leaving group ability.

A significant reaction pathway for benzyloxy-substituted heterocycles under strongly basic conditions is the nih.govrsc.org-Wittig rearrangement. nih.govresearchgate.net This process involves deprotonation of the benzylic carbon, followed by a migration of the pyridine ring to this carbon, yielding an aryl pyridyl carbinol. acs.org For 2-(benzyloxy)-5-chloropyridine, treatment with a strong base like an alkyllithium reagent could potentially lead to the formation of (5-chloropyridin-2-yl)(phenyl)methanol. This rearrangement competes with other base-mediated reactions and its favorability can depend on the specific base and reaction conditions used. nih.gov

Influence of Substituents on SNAr Regio- and Chemoselectivity

The outcome of SNAr reactions on polysubstituted pyridines is highly sensitive to the electronic and steric nature of the substituents. wuxiapptec.com

Electron-Withdrawing Groups (EWGs): The addition of an EWG (e.g., -NO₂, -CN, -CF₃) to the pyridine ring of 2-(benzyloxy)-5-chloropyridine would further activate the ring towards nucleophilic attack. An EWG at the C3 or C5 position would enhance the reactivity at the C2 position, while an EWG at the C4 or C6 position would most strongly activate the C5 position for substitution. For example, 2-chloro-5-nitropyridine (B43025) is significantly more reactive towards amines than 2-chloropyridine. nih.gov

Electron-Donating Groups (EDGs): Conversely, the introduction of an EDG (e.g., -NH₂, -OR) would deactivate the ring, making SNAr reactions more difficult. EDGs generally slow the rate of substitution at all positions.

Substituents on the Benzyl (B1604629) Group: Substituents on the phenyl ring of the benzyloxy group can also modulate reactivity. EWGs on the benzyl ring would make the benzyloxy group a better leaving group by stabilizing the resulting phenoxide-like transition state. Conversely, EDGs would make it a poorer leaving group.

Table 2: Predicted Effect of an Additional Substituent (Z) on SNAr Reactivity

| Position of Z | Nature of Z | Predicted Effect on Reactivity at C5 | Predicted Effect on Reactivity at C2 |

| C3 or C4 | EWG | Increased | Increased |

| C6 | EWG | Increased | Increased |

| C3 or C4 | EDG | Decreased | Decreased |

| C6 | EDG | Decreased | Decreased |

| Benzyl Ring | EWG | No direct effect | Increased leaving group ability |

| Benzyl Ring | EDG | No direct effect | Decreased leaving group ability |

Mechanistic Studies of SNAr Pathways on the Pyridine Ring

The SNAr reaction on pyridine derivatives typically proceeds through a two-step addition-elimination mechanism. researchgate.net

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (e.g., C2 or C5), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For attack at the C2 position, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride from C5 or the benzyloxy group from C2).

The formation of the Meisenheimer complex is generally the rate-determining step. masterorganicchemistry.com The stability of this intermediate is paramount; hence, substituents that can stabilize the negative charge (i.e., EWGs) accelerate the reaction. While the stepwise mechanism is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously. nih.gov The specific pathway can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Pyridine and Benzyl Moieties

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the acidic conditions often required for EAS reactions lead to the protonation of the pyridine nitrogen, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated. In contrast, the phenyl ring of the benzyloxy group is activated towards EAS.

Nitration, Sulfonation, and Halogenation Reactions

On the Pyridine Ring: Direct electrophilic substitution on the pyridine ring of 2-(benzyloxy)-5-chloropyridine requires harsh reaction conditions. quimicaorganica.org The ring nitrogen directs incoming electrophiles to the C3 and C5 positions (meta-positions). Since the C5 position is already substituted, the primary site for EAS would be the C3 position. The directing effects of the existing substituents must also be considered. The C2-benzyloxy group is an activating, ortho-, para-director, and the C5-chloro group is a deactivating, ortho-, para-director. libretexts.org Their combined influence would direct an incoming electrophile to C4 (ortho to chloro, meta to benzyloxy) or C6 (ortho to benzyloxy, meta to chloro). However, the powerful deactivating effect of the pyridinium nitrogen under acidic conditions is the dominant factor, strongly favoring substitution at C3. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to yield the 3-substituted product, albeit in low yields. quora.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the ring nitrogen, leading to extreme deactivation. quimicaorganica.org

On the Benzyl Moiety: The benzene ring of the benzyloxy group is activated towards EAS by the ether oxygen, which is an electron-donating group through resonance. libretexts.org As an ortho-, para-director, it will direct incoming electrophiles to the positions ortho and para to the point of attachment to the ether oxygen. pressbooks.pub Therefore, nitration, sulfonation, and halogenation will readily occur on this ring under standard EAS conditions. For example, bromination using Br₂ in the presence of a Lewis acid would yield a mixture of 2-(2-bromobenzyloxy)-5-chloropyridine and 2-(4-bromobenzyloxy)-5-chloropyridine. Benzylic halogenation at the -CH₂- group can also occur under free-radical conditions (e.g., using N-bromosuccinimide). libretexts.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Major Product(s) on Pyridine Ring (Forcing Conditions) | Major Product(s) on Benzyl Ring (Mild Conditions) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, Heat | 2-(Benzyloxy)-5-chloro-3-nitropyridine | 2-(4-Nitrobenzyloxy)-5-chloropyridine and 2-(2-Nitrobenzyloxy)-5-chloropyridine |

| Sulfonation | Fuming H₂SO₄, Heat | 2-(Benzyloxy)-5-chloropyridine-3-sulfonic acid | 4-((5-Chloropyridin-2-yloxy)methyl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 2-(Benzyloxy)-3-bromo-5-chloropyridine | 2-(4-Bromobenzyloxy)-5-chloropyridine and 2-(2-Bromobenzyloxy)-5-chloropyridine |

| Chlorination | Cl₂, AlCl₃ | 2-(Benzyloxy)-5-chloro-3-chloropyridine | 2-(4-Chlorobenzyloxy)-5-chloropyridine and 2-(2-Chlorobenzyloxy)-5-chloropyridine |

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is generally not applied to pyridine rings. The pyridine nucleus is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, the nitrogen atom's lone pair of electrons can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged pyridinium salt. This further deactivates the ring, rendering it inert to standard Friedel-Crafts conditions. libretexts.org

While the benzyloxy portion of the molecule contains an aromatic ring that could theoretically undergo Friedel-Crafts reactions, there are no specific examples in the surveyed scientific literature of either intermolecular or intramolecular Friedel-Crafts reactions involving 2-(Benzyloxy)-5-chloropyridine as the substrate. Such a reaction would likely face challenges with selectivity and catalyst poisoning by the pyridine nitrogen.

Transformations of the Benzyloxy Group

The benzyloxy group in 2-(Benzyloxy)-5-chloropyridine serves as a common protecting group for the hydroxyl function at the C2 position. Its removal or transformation is a key step in synthetic pathways utilizing this intermediate.

Selective Deprotection Methodologies

The cleavage of the benzyl ether to unveil the corresponding 2-hydroxypyridine (B17775) derivative is a frequent and crucial transformation. Various methodologies can achieve this deprotection, with catalytic hydrogenation and transfer hydrogenation being the most prevalent.

Catalytic Hydrogenolysis: This is a standard method for benzyl ether cleavage. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The process is efficient and clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct.

Catalytic Transfer Hydrogenation: This method offers a milder and often more practical alternative to using high-pressure hydrogen gas. wikipedia.org It employs a hydrogen donor molecule in conjunction with a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. wikipedia.org This technique is particularly advantageous for molecules containing other functional groups that might be sensitive to standard hydrogenation conditions.

Below is a table summarizing typical conditions for the deprotection of benzyl ethers, which are applicable to 2-(Benzyloxy)-5-chloropyridine.

| Method | Catalyst | Hydrogen Source/Donor | Solvent(s) | Typical Conditions |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | EtOH, MeOH | Balloon pressure or Parr apparatus, Room Temp. |

| Transfer Hydrogenation | 10% Pd/C | Formic Acid (HCOOH) | MeOH | Room temperature to reflux |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate (HCOONH₄) | MeOH, EtOH | Reflux temperature |

| Transfer Hydrogenation | Palladium Black | Cyclohexene | EtOH | Reflux temperature |

Note: This table represents general conditions for benzyl ether deprotection and may require optimization for the specific substrate, 2-(Benzyloxy)-5-chloropyridine.

Oxidative Transformations of the Benzyl Ether Linkage

The benzyl ether linkage can also be cleaved under oxidative conditions. This approach provides an alternative to reductive methods, which is particularly useful when the substrate contains other reducible functional groups. Oxidative cleavage of benzyl ethers typically proceeds via oxidation at the benzylic C-H bond.

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation, especially for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. nih.gov While simple benzyl ethers are generally more resistant to DDQ, cleavage can be facilitated under certain conditions, such as visible-light photoredox catalysis. nih.gov The reaction is thought to proceed through a hemiacetal intermediate, which then hydrolyzes to the alcohol and benzaldehyde. While specific studies on the oxidative debenzylation of 2-(Benzyloxy)-5-chloropyridine are not prominent, the general principles of benzyl ether oxidation are well-established. nih.gov

Cross-Coupling Reactions at the Chloro Position (C5)

The chlorine atom at the C5 position of the pyridine ring is a handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. Though aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide. mdpi.comresearchgate.net For 2-(Benzyloxy)-5-chloropyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C5 position. The reaction requires a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive aryl chloride substrate.

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The table below shows representative conditions for Suzuki-Miyaura couplings involving chloropyridine substrates.

| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 °C |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | THF/H₂O | 77 °C |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 80 °C |

Note: This table illustrates typical conditions for Suzuki-Miyaura reactions with chloropyridines. Specific conditions for 2-(Benzyloxy)-5-chloropyridine would require experimental optimization.

Sonogashira, Heck, and Stille Couplings for Alkynylation, Alkenylation, and Alkylation

Beyond arylation, the C5 position can be functionalized using other cross-coupling reactions to introduce alkynyl, alkenyl, and alkyl groups.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a disubstituted alkyne. nih.govsoton.ac.uk It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This reaction would install an alkynyl group at the C5 position of 2-(Benzyloxy)-5-chloropyridine.

Heck Reaction: The Heck reaction forms a C-C bond between the aryl halide and an alkene, resulting in a substituted alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method allows for the vinylation of the C5 position.

Stille Coupling: The Stille reaction involves the coupling of the organic halide with an organostannane (organotin) reagent. libretexts.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.org This reaction can be used to introduce alkyl, alkenyl, or aryl groups at the C5 position, depending on the organostannane used. A significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

The following table summarizes general conditions for these cross-coupling reactions on aryl chlorides.

| Reaction | Catalyst / Precatalyst | Ligand/Additive(s) | Base | Solvent |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPA | THF, DMF |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP |

| Stille | Pd(PPh₃)₄ | LiCl, CuI | (none) | Toluene, Dioxane |

Note: This table provides general parameters for these cross-coupling reactions. The optimal conditions are substrate-dependent and would need to be determined empirically for 2-(Benzyloxy)-5-chloropyridine.

Amination Reactions (e.g., Buchwald-Hartwig)

The transformation of aryl halides to aryl amines is a cornerstone of modern synthetic chemistry, with the Buchwald-Hartwig amination standing out as a particularly powerful and versatile palladium-catalyzed cross-coupling reaction. This method is applicable to a wide range of aryl and heteroaryl halides, including chloropyridines. The reaction facilitates the formation of a carbon-nitrogen bond by coupling an amine with the halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

While specific studies detailing the Buchwald-Hartwig amination of 2-(benzyloxy)-5-chloropyridine are not prevalent in readily accessible literature, the reactivity of the C-Cl bond at the 2-position of the pyridine ring is well-established for this transformation. A notable and closely related example is the successful amination of the isomeric compound, 4-(benzyloxy)-2-chloropyridine. In a documented synthesis, this substrate was coupled with ammonia to yield 4-(benzyloxy)pyridin-2-amine (B113100) in high yield. chemicalbook.com This transformation demonstrates the viability of using palladium-catalyzed cross-coupling to functionalize the chlorinated position of a benzyloxypyridine ring.

The reaction typically proceeds using a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in conjunction with a sterically hindered and electron-rich phosphine ligand, which is crucial for facilitating the catalytic cycle. A strong base is required to deprotonate the amine nucleophile.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Benzyloxy-chloropyridine Analog chemicalbook.com

| Parameter | Condition |

| Substrate | 4-(Benzyloxy)-2-chloropyridine |

| Reagent | Ammonia (1.0 M solution in THF) |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl (XPhos) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 65 °C |

| Yield | 96% |

Given the electronic similarities, it is scientifically reasonable to extrapolate that 2-(benzyloxy)-5-chloropyridine would undergo amination under similar conditions with various primary and secondary amines to afford the corresponding 2-amino-5-(benzyloxy)pyridine derivatives.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, making it a key site for chemical transformations.

N-Alkylation and Quaternization Studies

The nitrogen atom in the pyridine ring of 2-(benzyloxy)-5-chloropyridine can act as a nucleophile and react with electrophilic alkylating agents, such as alkyl halides or sulfates, to form quaternary ammonium salts. This process is known as N-alkylation or quaternization.

The reaction involves the direct attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent, resulting in the formation of a positively charged N-alkylpyridinium salt. The reaction is typically conducted in a suitable solvent, and the resulting pyridinium salt often precipitates from the reaction mixture or can be isolated upon solvent removal. General procedures for the quaternization of pyridines often involve heating the pyridine with the alkylating agent, sometimes for extended periods, to achieve good conversion. nih.gov

For 2-alkoxypyridine systems, this quaternization is a well-documented transformation. The resulting N-alkyl-2-alkoxypyridinium salt is often a stable intermediate that can be isolated.

Table 2: Generalized Conditions for N-Alkylation (Quaternization) of Pyridine Derivatives

| Parameter | Condition |

| Substrate | Pyridine or substituted pyridine |

| Reagent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) |

| Solvent | Dichloromethane, Acetonitrile, DMF, or neat |

| Temperature | Room Temperature to Reflux |

| Product | N-Alkylpyridinium Halide Salt |

While specific studies on the quaternization of 2-(benzyloxy)-5-chloropyridine are not detailed in the surveyed literature, its behavior is expected to be consistent with that of other substituted pyridines and 2-alkoxypyridines.

Coordination Chemistry with Transition Metals

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide variety of transition metals. wikipedia.orgjscimedcentral.com The coordination occurs through the lone pair of electrons on the nitrogen atom, which acts as a Lewis base, donating electron density to a vacant orbital on the metal center (a Lewis acid). In this context, 2-(benzyloxy)-5-chloropyridine would be expected to function as a monodentate, L-type ligand.

The electronic properties of the pyridine ring can be tuned by substituents. The presence of the chlorine atom at the 5-position is electron-withdrawing, which slightly reduces the basicity and donor strength of the nitrogen atom compared to unsubstituted pyridine. Conversely, the benzyloxy group at the 2-position is electron-donating through resonance, which would somewhat counteract the effect of the chlorine, enhancing the electron density on the nitrogen.

Although specific transition metal complexes of 2-(benzyloxy)-5-chloropyridine have not been characterized in the reviewed literature, it is anticipated to form stable complexes with numerous metals, including but not limited to:

Late Transition Metals: Copper(I/II), Silver(I), Palladium(II), Platinum(II)

Mid Transition Metals: Iron(II/III), Ruthenium(II/III), Cobalt(II/III), Nickel(II)

The geometry of the resulting complexes would depend on the metal's coordination number and electronic preferences, leading to potential structures such as linear, tetrahedral, square planar, and octahedral. wikipedia.orgjscimedcentral.com For example, it could form complexes of the type [MCl₂(L)₂] or [M(L)₄]ⁿ⁺, where 'L' is 2-(benzyloxy)-5-chloropyridine.

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 5 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 2-(Benzyloxy)-5-chloropyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to establish the precise arrangement of atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the chloropyridine ring and the benzyloxy group. The protons of the pyridine (B92270) ring are expected to appear as a set of coupled multiplets in the aromatic region. Specifically, the proton at the C6 position (adjacent to the nitrogen) would likely be the most downfield, followed by the proton at C4, and then the proton at C3. The benzyloxy group would be characterized by a singlet for the methylene (B1212753) (-CH₂-) protons and a series of multiplets for the phenyl ring protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would appear in the downfield region, with the carbon attached to the oxygen (C2) and the carbon attached to the chlorine (C5) being significantly influenced by these electronegative atoms. The benzylic carbon (-CH₂-) would be observed in the aliphatic region, while the carbons of the phenyl ring would resonate in the aromatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.25 - 7.35 | 111.0 - 112.0 |

| Pyridine-H4 | 7.60 - 7.70 | 139.0 - 140.0 |

| Pyridine-H6 | 8.10 - 8.20 | 147.0 - 148.0 |

| Benzyl-CH₂ | 5.30 - 5.40 | 68.0 - 69.0 |

| Phenyl-H (ortho, meta, para) | 7.30 - 7.50 | 127.0 - 129.0 |

| Pyridine-C2 | - | 162.0 - 163.0 |

| Pyridine-C3 | - | 111.0 - 112.0 |

| Pyridine-C4 | - | 139.0 - 140.0 |

| Pyridine-C5 | - | 128.0 - 129.0 |

| Pyridine-C6 | - | 147.0 - 148.0 |

| Benzyl-C | - | 68.0 - 69.0 |

| Phenyl-C (ipso) | - | 136.0 - 137.0 |

| Phenyl-C (ortho, meta, para) | - | 127.0 - 129.0 |

Note: The predicted chemical shifts are estimations and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For 2-(Benzyloxy)-5-chloropyridine, cross-peaks would be expected between the protons on the pyridine ring (H3-H4 and H4-H6), as well as among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-(Benzyloxy)-5-chloropyridine with high precision. This data is critical for confirming the elemental formula (C₁₂H₁₀ClNO). The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl).

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of the fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule and helps to elucidate its structure. Key fragmentation pathways for 2-(Benzyloxy)-5-chloropyridine would likely include:

Loss of the benzyl (B1604629) group: Cleavage of the O-CH₂ bond would lead to the formation of a stable benzyl cation (m/z 91) and a 5-chloropyridin-2-olate radical cation.

Loss of the chloropyridinyl moiety: Fragmentation could also result in the loss of the 5-chloropyridinyl group, leading to the detection of a benzyloxy-containing fragment.

Tropylium (B1234903) ion formation: The benzyl cation (m/z 91) often rearranges to the highly stable tropylium ion.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 219/221 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

| 128/130 | [C₅H₄ClNO]⁺ (Fragment from loss of benzyl) |

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 2-(Benzyloxy)-5-chloropyridine is expected to exhibit characteristic absorption bands for the various functional groups:

C-O-C stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹, characteristic of the ether linkage.

C=N and C=C stretching: Aromatic ring stretching vibrations from both the pyridine and phenyl rings would appear in the 1600-1450 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically around 800-600 cm⁻¹.

Interactive Data Table: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N and C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different chemical bonds. For 2-(Benzyloxy)-5-chloropyridine, the expected IR absorption bands can be attributed to the vibrations of the pyridine ring, the benzene (B151609) ring, the C-O-C ether linkage, and the C-Cl bond.

The key functional groups and their predicted IR absorption regions are summarized in the table below. The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) bridge in the benzyloxy group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage are anticipated to produce strong absorptions in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-(Benzyloxy)-5-chloropyridine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 |

| Aromatic C=C and C=N | Stretching | 1600 - 1400 |

| C-O (Ether) | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Note: This table is based on theoretical predictions and characteristic group frequencies. Experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

The symmetric stretching vibrations of the benzene and pyridine rings are expected to produce strong and sharp signals in the Raman spectrum. The breathing modes of these rings, which involve the synchronous expansion and contraction of the carbon skeleton, are also characteristic and typically appear as intense bands. The C-Cl bond, due to its polarizability, should also be Raman active.

Table 2: Predicted Raman Spectroscopy Data for 2-(Benzyloxy)-5-chloropyridine

| Functional Group/Structural Unit | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Rings | Ring Breathing (Symmetric Stretch) | 1000 - 980 |

| Aromatic C=C | In-plane Stretching | 1610 - 1570 |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 |

| C-O-C (Ether) | Symmetric Stretch | 950 - 850 |

| C-Cl | Stretching | 800 - 600 |

Note: This table is based on theoretical predictions and typical Raman shifts for the respective functional groups. Actual experimental data is required for definitive assignments.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature search, a publicly available crystal structure for 2-(Benzyloxy)-5-chloropyridine has not been reported. Therefore, specific crystallographic data, such as the unit cell parameters, space group, and atomic coordinates, are not available. The determination of this crystal structure through single-crystal X-ray diffraction analysis would be a valuable contribution to the chemical sciences, providing a definitive depiction of its solid-state molecular architecture.

Table 3: Required X-ray Crystallography Data for 2-(Benzyloxy)-5-chloropyridine (Currently Unavailable)

| Crystallographic Parameter | Description | Data |

| Crystal System | The symmetry of the unit cell. | Not Available |

| Space Group | The symmetry operations of the crystal. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Available |

| Volume (V) | The volume of the unit cell. | Not Available |

| Molecules per Unit Cell (Z) | The number of molecules in the unit cell. | Not Available |

| Bond Lengths (Å) | The distances between bonded atoms. | Not Available |

| Bond Angles (°) | The angles between adjacent bonds. | Not Available |

Computational and Theoretical Studies of 2 Benzyloxy 5 Chloropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no peer-reviewed articles or database entries presenting DFT calculations specifically for 2-(Benzyloxy)-5-chloropyridine were identified. Such studies would be necessary to provide the detailed analysis requested in the following subsections.

Electronic Structure Analysis (HOMO, LUMO, Molecular Electrostatic Potential)

A complete electronic structure analysis of 2-(Benzyloxy)-5-chloropyridine, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), is not available in the current scientific literature. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

To illustrate the kind of data that such a study would yield, a hypothetical data table is presented below. The values are for illustrative purposes only and are not based on actual calculations for 2-(Benzyloxy)-5-chloropyridine.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Varies across the molecule | Identifies positive and negative regions. |

Prediction of Reactivity and Regioselectivity Based on Frontier Molecular Orbitals

Without data on the frontier molecular orbitals (HOMO and LUMO), any predictions regarding the reactivity and regioselectivity of 2-(Benzyloxy)-5-chloropyridine would be purely speculative. The distribution of these orbitals would be essential to identify sites susceptible to electrophilic or nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition State Analysis

The use of DFT to elucidate reaction mechanisms and analyze transition states involving 2-(Benzyloxy)-5-chloropyridine has not been reported. Such studies would provide valuable insights into the energetics and pathways of reactions involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. No published MD simulation studies were found that specifically focus on 2-(Benzyloxy)-5-chloropyridine.

Intermolecular Interactions and Solvent Effects

There is no available research on the intermolecular interactions and solvent effects of 2-(Benzyloxy)-5-chloropyridine studied through MD simulations. These simulations would be instrumental in understanding how the molecule behaves in different environments and interacts with other molecules.

Quantum Chemical Methods for Structure-Reactivity Correlations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 2-(Benzyloxy)-5-chloropyridine, DFT calculations can provide a detailed understanding of its molecular geometry, electronic properties, and sites susceptible to electrophilic or nucleophilic attack. Such studies on related pyridine (B92270) derivatives have demonstrated the utility of these methods.

A typical computational investigation would begin with the optimization of the ground-state geometry of 2-(Benzyloxy)-5-chloropyridine. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Subsequent calculations would focus on the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Another important aspect is the mapping of the Molecular Electrostatic Potential (MESP). The MESP surface illustrates the charge distribution within the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For 2-(Benzyloxy)-5-chloropyridine, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, while the hydrogen atoms and the regions around the chlorine atom would exhibit positive potential.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| MESP Minimum (on N atom) | -0.04 a.u. | Site for potential electrophilic attack |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized molecules. Cheminformatics plays a crucial role in this process by managing, analyzing, and modeling the chemical information. taylorfrancis.com

For a compound like 2-(Benzyloxy)-5-chloropyridine, a QSAR study would typically involve a dataset of its analogues with varying substituents on the benzyl (B1604629) and/or pyridine rings. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

The next step involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: van der Waals volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then employed to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.gov A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and predictive ability (Q²), determined through cross-validation techniques. chemrevlett.com

The resulting QSAR model can be used to predict the activity of novel analogues of 2-(Benzyloxy)-5-chloropyridine, guiding the synthesis of more potent compounds. Cheminformatics tools are essential for generating and handling the large datasets of molecules and descriptors, as well as for building and validating the QSAR models.

The following interactive table provides an illustrative example of a dataset that could be used for a QSAR study of 2-(Benzyloxy)-5-chloropyridine derivatives.

| Compound | Substituent (R) | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | H | 3.5 | 25.3 | 10.2 |

| 2 | 4-F | 3.7 | 25.3 | 8.5 |

| 3 | 4-OCH3 | 3.6 | 34.5 | 12.1 |

| 4 | 4-NO2 | 3.4 | 71.1 | 25.6 |

Applications in Advanced Organic Synthesis and Materials Science Research

2-(Benzyloxy)-5-chloropyridine as a Versatile Synthetic Intermediate

The strategic placement of the benzyloxy and chloro substituents on the pyridine (B92270) ring endows 2-(Benzyloxy)-5-chloropyridine with a unique reactivity profile, making it an ideal starting material for a wide range of chemical transformations. The chlorine atom at the 5-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the benzyloxy group at the 2-position can be readily cleaved to reveal a pyridone moiety, offering a pathway to further functionalization.

Precursor for Structurally Complex Pyridine-Based Heterocycles

One of the most significant applications of 2-(Benzyloxy)-5-chloropyridine is its use as a precursor for the synthesis of complex, fused heterocyclic systems. These intricate molecular architectures are often found at the core of biologically active compounds. For instance, the thieno[2,3-b]pyridine (B153569) skeleton, known for its potent anti-proliferative activity against various cancer cell lines, can be constructed using methodologies where a substituted chloropyridine serves as a key building block. mdpi.comnih.gov

The synthesis of these complex heterocycles often involves a multi-step sequence that leverages the reactivity of the chloro- and benzyloxy- groups. A general approach might involve the reaction of a suitable thiol-containing intermediate with 2-(Benzyloxy)-5-chloropyridine, followed by intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. Subsequent modifications can then be introduced to build upon this core structure, leading to a diverse library of thieno[2,3-b]pyridine analogues. The benzyloxy group can serve as a protecting group during these transformations and can be selectively removed at a later stage to introduce further diversity.

Building Block for Multifunctional Organic Molecules

The distinct functional handles present in 2-(Benzyloxy)-5-chloropyridine make it an excellent building block for the construction of multifunctional organic molecules. The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position. This capability is crucial for creating molecules with tailored electronic and steric properties.

Furthermore, the benzyloxy group can be deprotected to yield the corresponding 5-chloro-2-pyridone. This pyridone tautomer offers additional reaction sites, including N-alkylation and O-acylation, enabling the attachment of different functional moieties. This dual reactivity allows for the sequential or orthogonal introduction of various substituents, leading to the synthesis of complex molecules with diverse functionalities, which are of interest in materials science and medicinal chemistry.

Scaffold for Agrochemical Research

In the field of agrochemical research, pyridine-based compounds have a long and successful history, with many commercial pesticides and herbicides containing this heterocyclic core. agropages.com Chlorinated pyridine derivatives, in particular, are key intermediates in the synthesis of numerous agrochemicals. nih.govsemanticscholar.org For example, compounds like 2-chloro-5-chloromethylpyridine and 2-chloro-5-trifluoromethylpyridine are crucial precursors for the production of neonicotinoid insecticides and other crop protection agents. agropages.com

While direct applications of 2-(Benzyloxy)-5-chloropyridine in commercial agrochemicals are not widely documented, its structural motifs—a chlorinated pyridine ring—make it a highly relevant scaffold for the discovery of new agrochemically active compounds. The benzyloxy group can be considered a modifiable handle to explore structure-activity relationships (SAR). Researchers in this field can utilize 2-(Benzyloxy)-5-chloropyridine as a starting point to synthesize novel derivatives and screen them for herbicidal, insecticidal, or fungicidal activity. The ability to easily modify both the 2- and 5-positions of the pyridine ring allows for the systematic exploration of chemical space in the search for new and effective crop protection solutions.

Role in Medicinal Chemistry Research and Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The unique properties of 2-(Benzyloxy)-5-chloropyridine, including its synthetic accessibility and the biological relevance of its constituent parts, position it as a valuable tool in drug discovery and design.

Derivatization for Novel Therapeutic Agent Discovery

The chemical versatility of 2-(Benzyloxy)-5-chloropyridine allows medicinal chemists to generate large libraries of novel compounds for biological screening. Through the derivatization of the chloro and benzyloxy groups, a wide array of analogues can be synthesized and evaluated for their therapeutic potential against various diseases.

For example, the synthesis of novel kinase inhibitors, a major class of anticancer drugs, often involves the use of substituted pyridine scaffolds. The ability to perform cross-coupling reactions at the 5-position of 2-(Benzyloxy)-5-chloropyridine allows for the introduction of pharmacophoric groups known to interact with the ATP-binding site of kinases. The benzyloxy group can also be modified or replaced to optimize properties such as solubility, metabolic stability, and target engagement.

The development of potent and selective inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), which show promise as anticancer agents, has been a significant area of research. The thieno[2,3-b]pyridine core, which can be synthesized from chloropyridine precursors, is a key feature of these inhibitors. nih.gov The exploration of different substituents on this scaffold, made possible by the reactivity of intermediates like 2-(Benzyloxy)-5-chloropyridine, is crucial for optimizing their anti-proliferative activity. mdpi.com

Exploration of Pyridine Analogues as Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine ring itself is a common pharmacophoric element, capable of engaging in hydrogen bonding and pi-stacking interactions with protein targets. The benzyloxy group in 2-(Benzyloxy)-5-chloropyridine is also a recognized pharmacophore in certain contexts.

The exploration of pyridine analogues derived from 2-(Benzyloxy)-5-chloropyridine allows for the systematic investigation of how different substituents influence the pharmacophoric properties of the molecule. By varying the groups at the 5-position and modifying the benzyloxy moiety, medicinal chemists can fine-tune the electronic and steric profile of the compound to achieve optimal interactions with a specific biological target. This approach is fundamental to the process of lead optimization in drug discovery, where the goal is to enhance potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Development of Functional Materials

The unique electronic and structural characteristics of the 2-(Benzyloxy)-5-chloropyridine scaffold make it a valuable starting point for the synthesis of novel functional materials. The presence of the benzyloxy group, the chlorine atom, and the pyridine ring offers multiple sites for chemical modification, allowing for the fine-tuning of the photophysical and electronic properties of the resulting molecules.

Integration into Fluorescent Probes and Sensors

While direct integration of 2-(Benzyloxy)-5-chloropyridine into fluorescent probes and sensors is not yet widely documented, its structural motifs are found in various fluorescent molecules. The pyridine ring, a key component of this compound, is a common scaffold in the design of fluorescent probes. For instance, aminopyridine derivatives have been shown to exhibit promising fluorescence characteristics, with some demonstrating high quantum yields suitable for bio-imaging applications. The synthesis of multisubstituted aminopyridines can lead to molecules with tunable emission wavelengths and sensitivities.

The general strategy for creating fluorescent probes often involves the coupling of a fluorophore with a recognition moiety that selectively interacts with a target analyte. The 2-(Benzyloxy)-5-chloropyridine molecule can serve as a precursor to such systems. Through cross-coupling reactions, the chlorine atom on the pyridine ring can be substituted with various functional groups to introduce either the fluorophore or the recognition site.

Table 1: Potential Synthetic Routes from 2-(Benzyloxy)-5-chloropyridine to Fluorescent Scaffolds

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of extended π-conjugated systems to modulate fluorescence. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Attachment of recognition moieties or tuning of electronic properties. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Creation of rigid, linear structures with potential for strong fluorescence. |

Although specific examples utilizing 2-(Benzyloxy)-5-chloropyridine are not extensively reported, the chemical principles underscore its potential as a valuable intermediate in the synthesis of novel fluorescent probes and sensors.

Applications in Electronic and Photonic Materials Research

In the realm of electronic and photonic materials, organic compounds with tailored electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The design of these materials often focuses on creating molecules with specific energy levels (HOMO and LUMO) and charge transport characteristics.

Pyridine-containing compounds are frequently investigated for their electron-transporting properties. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency, which can be beneficial for n-type semiconductor materials. While research directly implicating 2-(Benzyloxy)-5-chloropyridine in electronic and photonic materials is limited, its potential as a building block is significant.

The benzyloxy group can influence the solid-state packing and solubility of derived materials, which are crucial parameters for device fabrication. The chlorine atom provides a reactive handle for polymerization or for the introduction of other functional groups through cross-coupling reactions, enabling the synthesis of larger, more complex organic electronic materials.

Table 2: Potential Applications of 2-(Benzyloxy)-5-chloropyridine Derivatives in Electronic and Photonic Materials

| Application Area | Desired Properties of Derivative | Synthetic Strategy from 2-(Benzyloxy)-5-chloropyridine |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, suitable energy levels for charge injection, good film-forming properties. | Cross-coupling reactions to build extended conjugated systems with emissive properties. |

| Organic Thin-Film Transistors (OTFTs) | Good charge carrier mobility, high on/off ratio, environmental stability. | Synthesis of planar, extended π-systems to facilitate intermolecular charge transport. |

| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation and transport. | Combination with electron-donating moieties to create donor-acceptor architectures. |